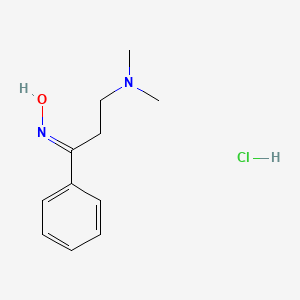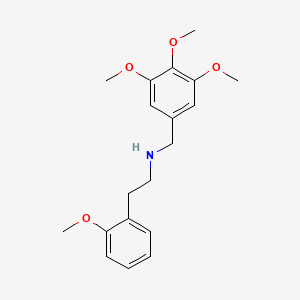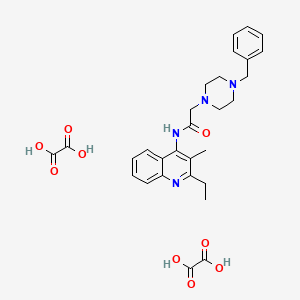![molecular formula C20H17ClN2O2 B3861849 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B3861849.png)
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide, also known as NCE-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has also been found to induce apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to decrease the expression of various oncogenes, such as c-Myc and Bcl-2, and increase the expression of tumor suppressor genes, such as p53 and PTEN. 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, by decreasing the expression of VEGF and MMP-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in lab experiments is its ability to exhibit potent anticancer and anti-inflammatory activity at low concentrations. However, one of the limitations of using 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another potential direction is to investigate its potential synergistic effects with other chemotherapeutic agents, such as paclitaxel and cisplatin. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in clinical settings.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits potent anticancer and anti-inflammatory activity by inhibiting various cellular pathways and inducing apoptosis. While there are some limitations to working with 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide in lab experiments, there are several future directions for research that could further elucidate its potential therapeutic applications.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14(16-7-6-15-4-2-3-5-17(15)12-16)22-23-20(24)13-25-19-10-8-18(21)9-11-19/h2-12H,13H2,1H3,(H,23,24)/b22-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWPLKAICOYUDL-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3861767.png)

![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B3861778.png)
![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)



![N'-[2-(allyloxy)benzylidene]-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3861801.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)

![[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)


![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3861868.png)